{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride
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Overview
Description
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O3S and a molecular weight of 306.81 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a phenylmethanamine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Mechanism of Action
The mechanism of action of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The phenylmethanamine moiety can interact with receptor sites, modulating their function. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine
- {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanol
- {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanethiol
Uniqueness
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride is unique due to its combination of a morpholine ring, a sulfonyl group, and a phenylmethanamine moiety. This structure provides a versatile platform for various chemical modifications and interactions, making it valuable in research and industrial applications .
Properties
IUPAC Name |
[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14;/h1-4H,5-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWKCDYXBKNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85273663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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